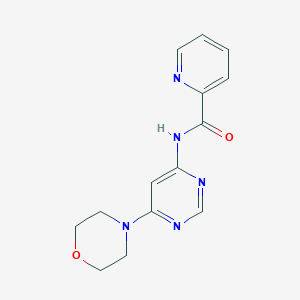

![molecular formula C11H8F3NO2 B2835111 [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 1890103-39-5](/img/structure/B2835111.png)

[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

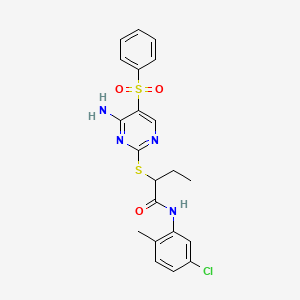

“[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol” is an organic compound with the CAS Number: 1890103-39-5 . It has a molecular weight of 243.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-8(9)10-15-7(5-16)6-17-10/h1-4,6,16H,5H2 . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained significant attention due to their impact on pharmacological properties. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the synthesis and uses of TFM-containing compounds for various diseases and disorders. These drugs exhibit diverse activities, including antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, and anti-HIV effects.

Environmental Chemistry

The fate and behavior of fluorinated compounds in the environment are critical. Researchers investigate the degradation pathways, persistence, and potential ecological impact of TFM-containing molecules. This knowledge informs environmental risk assessments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[2-[2-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-8(9)10-15-7(5-16)6-17-10/h1-4,6,16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDNWMNUXMOUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

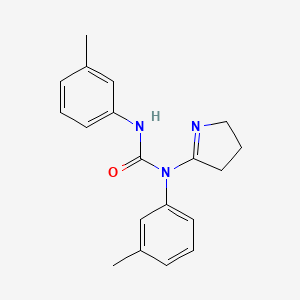

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)

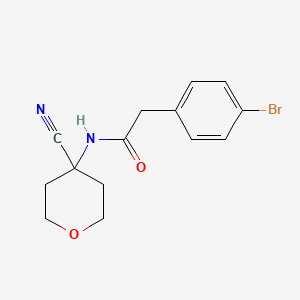

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)

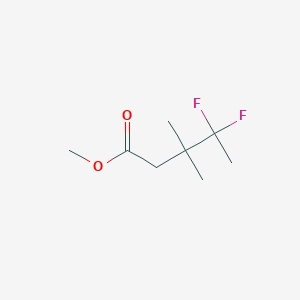

![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)

![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)

![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2835043.png)